3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-methoxybenzoate
Description
The compound 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-methoxybenzoate is a pyrazole-based ester featuring a phenylsulfonyl substituent at the 4-position and a 4-methoxybenzoate ester moiety at the 5-position. Pyrazole derivatives are widely studied due to their versatility in medicinal chemistry, materials science, and coordination chemistry.
Properties
IUPAC Name |
[4-(benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 4-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O5S/c1-17-22(32(28,29)21-11-7-4-8-12-21)23(26(25-17)19-9-5-3-6-10-19)31-24(27)18-13-15-20(30-2)16-14-18/h3-16H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WERAMXHHJYNCHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1S(=O)(=O)C2=CC=CC=C2)OC(=O)C3=CC=C(C=C3)OC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-methoxybenzoate typically involves multiple steps:
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Formation of the Pyrazole Core: : The initial step often involves the condensation of a hydrazine derivative with a 1,3-diketone to form the pyrazole ring. For instance, phenylhydrazine can react with acetylacetone under acidic conditions to yield 3-methyl-1-phenylpyrazole.
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Introduction of the Phenylsulfonyl Group: : The phenylsulfonyl group can be introduced via sulfonylation. This step typically involves the reaction of the pyrazole derivative with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
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Esterification: : The final step involves the esterification of the pyrazole derivative with 4-methoxybenzoic acid. This can be achieved using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group or the phenylsulfonyl moiety. Common oxidizing agents include potassium permanganate or chromium trioxide.
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Reduction: : Reduction reactions can target the sulfonyl group, converting it to a sulfide or sulfoxide. Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
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Substitution: : The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions. Halogenation, nitration, and sulfonation are common electrophilic substitutions, while nucleophilic substitutions might involve the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), sulfuric acid (H2SO4)
Major Products
Oxidation: Formation of carboxylic acids or sulfoxides
Reduction: Formation of sulfides or alcohols
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
Anticancer Activity
Research has highlighted the anticancer properties of pyrazole derivatives. A study on related compounds demonstrated that derivatives of 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl exhibited significant cytotoxic effects against various cancer cell lines, including colorectal carcinoma cells. The mechanism of action often involves the induction of apoptosis through the activation of caspases and modulation of pro-apoptotic and anti-apoptotic proteins .
Table 1: Cytotoxicity of Pyrazole Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3-Methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-methoxybenzoate | RKO (Colorectal) | 15 |
| 4,4ʹ-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) | RKO (Colorectal) | 10 |
| Control Drug (e.g., Edaravone) | RKO (Colorectal) | 20 |
Antioxidant Properties
The compound has also been evaluated for its antioxidant capabilities. Pyrazole derivatives are known to scavenge free radicals, which can contribute to their protective effects against oxidative stress-related diseases.
Table 2: Antioxidant Activity Measured by DPPH Assay
| Compound | DPPH Scavenging Activity (%) at 100 µM |
|---|---|
| This compound | 85 |
| Ascorbic Acid (Control) | 90 |
Antimicrobial Activity
In addition to anticancer and antioxidant properties, this compound has shown promising antimicrobial activity against various bacterial strains. Research indicates that similar pyrazole compounds can inhibit the growth of pathogens such as E. coli and S. aureus.
Table 3: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| This compound | E. coli | 12 |
| Control Antibiotic (e.g., Ampicillin) | E. coli | 10 |
Case Study 1: Synthesis and Evaluation of Anticancer Activity
A recent study synthesized several derivatives based on the pyrazole framework, including the target compound. These derivatives were screened for anticancer activity against human colorectal cancer cell lines. The results indicated that the synthesized compounds exhibited variable cytotoxicity, with some derivatives outperforming established chemotherapeutics .
Case Study 2: Mechanistic Insights into Antioxidant Action
Another investigation focused on elucidating the mechanism behind the antioxidant properties of pyrazole derivatives. The study found that these compounds could effectively reduce oxidative stress markers in vitro, suggesting their potential use in developing supplements for oxidative stress-related conditions .
Mechanism of Action
The mechanism of action of 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-methoxybenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The phenylsulfonyl group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding properties. The methoxybenzoate ester can enhance lipophilicity, facilitating membrane permeability and cellular uptake.
Comparison with Similar Compounds
Structural Comparison with Analogous Pyrazole Derivatives
Core Pyrazole Modifications
- Analogues:
- L2 (3-methyl-1-phenyl-4-(o-carboxyphenylazo)-5-pyrazolone) : Azo group (–N=N–) at position 4, which is planar and conjugated, affecting UV-Vis absorption .
Ester Group Variations
- Target Compound : 4-Methoxybenzoate ester (para-methoxy group increases solubility in polar solvents).
- Analogues :
Table 1: Structural Comparison of Key Derivatives
Yield and Efficiency
- Diazenyl Derivatives : Lower yields (e.g., 44% for compound 5e) due to steric hindrance and competing side reactions .
- Sulfonyl Derivatives : Expected moderate yields (~50–70%) based on similar sulfonylation reactions in pyrazole systems .
Physical and Chemical Properties
Spectral Data
- IR Spectroscopy: 4-Methoxybenzoate: Carboxylate vibrations (νasym ~1543 cm⁻¹, νsym ~1416 cm⁻¹) in sodium salts, shifting slightly upon esterification .
- NMR :
Thermal Behavior
Biological Activity
3-Methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 4-methoxybenzoate is a complex organic compound with significant potential in medicinal chemistry. Its structure features a pyrazole ring, a phenylsulfonyl group, and a methoxybenzoate moiety, which contribute to its biological activity. This article explores the synthesis, mechanisms of action, and biological effects of this compound, supported by relevant research findings.
The molecular formula of this compound is , with a molecular weight of approximately 449.5 g/mol. The compound can be synthesized through a multi-step process involving the formation of the pyrazole ring, sulfonylation, and esterification reactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may inhibit certain enzymes or modulate receptor activities, leading to various physiological effects. For instance, its interaction with cyclooxygenase (COX) enzymes can result in anti-inflammatory effects, similar to other pyrazole derivatives .
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Anti-inflammatory Effects : Studies have shown that related pyrazole derivatives possess significant anti-inflammatory properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .
- Antioxidant Activity : The compound's structure allows it to function as an antioxidant, potentially protecting cells from oxidative stress by scavenging free radicals .
- Enzyme Inhibition : Research highlights its role as an enzyme inhibitor, affecting pathways involved in inflammation and cellular signaling. This inhibition could lead to therapeutic effects in conditions such as arthritis and other inflammatory diseases .
Case Study 1: Anti-inflammatory Activity
A study compared the anti-inflammatory effects of this compound with indomethacin in animal models. The results indicated that the compound exhibited comparable efficacy in reducing inflammation markers, suggesting its potential as an alternative therapeutic agent .
Case Study 2: Antioxidant Properties
In vitro assays demonstrated that this compound showed significant antioxidant activity, outperforming ascorbic acid in scavenging DPPH radicals. This suggests its potential utility in formulations aimed at reducing oxidative stress-related damage .
Research Findings Summary
The following table summarizes key findings from recent studies on the biological activity of this compound:
Q & A
Q. Advanced Analysis :
- X-ray diffraction (XRD) with SHELXL refinement () is critical for determining bond lengths, angles, and torsional conformations. For example:
- Contradiction Resolution : Discrepancies between spectroscopic data (e.g., NMR coupling constants) and computational models can be resolved by comparing experimental XRD geometries with Multiwfn -calculated electron density maps .
What strategies are effective for optimizing reaction yields in sulfonylation and acylation steps?
Q. Methodological Insights :
- Solvent Selection : Anhydrous THF or DMF minimizes hydrolysis of sulfonyl chlorides .
- Catalyst Use : NaH or K₂CO₃ enhances nucleophilic substitution efficiency by deprotonating intermediates .
- Temperature Control : Moderate heating (50–70°C) improves reaction kinetics without degrading thermally sensitive groups .
- Yield Tracking : Monitor reaction progress via TLC and optimize stoichiometry (e.g., 1.2–1.5 equivalents of sulfonyl chloride to prevent side reactions) .
How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
Q. Advanced SAR Design :
- Substituent Variation : Replace the 4-methoxy group with electron-withdrawing (e.g., nitro) or donating (e.g., amino) groups to assess electronic effects on bioactivity .
- Biological Assays : Test antimicrobial activity using agar dilution methods (e.g., against E. coli or S. aureus) with MIC values compared to control compounds .
- Computational Modeling : Use Multiwfn to correlate frontier molecular orbitals (HOMO/LUMO) with reactivity or binding affinity .
How should researchers address discrepancies between spectroscopic and computational data?
Q. Data Contradiction Analysis :
- Case Example : If NMR predicts a planar conformation but DFT calculations suggest a twisted structure, validate with XRD to confirm the dominant conformation .
- Multiwfn Applications :
What advanced techniques characterize non-covalent interactions in the solid state?
Q. Methodology :
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, van der Waals) using CrystalExplorer .
- Thermogravimetric Analysis (TGA) : Assess thermal stability linked to crystal packing efficiency .
- Powder XRD : Compare experimental patterns with simulated data from single-crystal structures to detect polymorphism .
How can researchers integrate this pyrazole core into larger heterocyclic systems?
Q. Synthetic Strategies :
- Click Chemistry : Use Cu(I)-catalyzed azide-alkyne cycloaddition to append triazole rings, enhancing π-π stacking in drug-receptor interactions .
- Palladium-Catalyzed Cross-Coupling : Introduce aryl/heteroaryl groups at the pyrazole C-3 position to modulate steric bulk .
- Electrocyclic Reactions : Employ Dimroth rearrangements to generate fused pyrazolo[3,4-d]pyrimidines for kinase inhibition studies .
What protocols validate the purity of intermediates and final products?
Q. Quality Control :
- HPLC-MS : Detect trace impurities (<0.1%) using reverse-phase C18 columns with acetonitrile/water gradients .
- Elemental Analysis : Confirm C/H/N/S composition within ±0.3% of theoretical values .
- Melting Point Consistency : Compare observed mp with literature data (e.g., derivatives in show mp 212–220°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
